2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
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Overview
Description
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, and an acetic acid moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-1,2,3-triazole with a suitable pyrazine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole or pyrazine rings.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated triazole or pyrazine rings.
Substitution: Ester and amide derivatives of the acetic acid moiety.
Scientific Research Applications
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structure and biological activity.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring but are fused to a pyrimidine ring instead of a pyrazine ring.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a similar triazole-pyrazine structure but differ in the position of the nitrogen atoms and substituents.
Uniqueness
2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is unique due to its specific arrangement of functional groups and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8N4O3 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(6-methyl-4-oxotriazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-3-12-6(2-9-10-12)8(15)11(5)4-7(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
BZBQGCYIXAMSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=O)N1CC(=O)O |
Origin of Product |
United States |
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